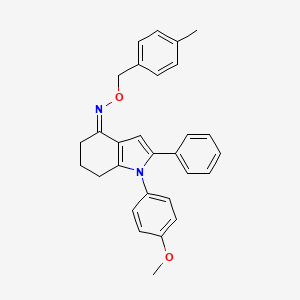

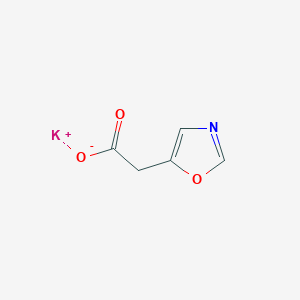

![molecular formula C28H21F3O4S B2623521 7-Phenyl-5,6,8,9-tetrahydrodibenzo[C,H]xanthylium trifluoromethanesulfonate CAS No. 73377-38-5](/img/structure/B2623521.png)

7-Phenyl-5,6,8,9-tetrahydrodibenzo[C,H]xanthylium trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound is not detailed in the search results .Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .Scientific Research Applications

Chemical Transformations

- Tetrahydrodibenzacridinium Salts: Tetrahydrodibenzo[c,h]xanthylium salts react with amines to yield tetrahydroacridinium salts, which can be reduced to hexahydroacridines. These compounds undergo thermolysis to produce alkanes and arenes (Katritzky et al., 1984).

pH Probes

- Near-Infrared pH Probes: Diaminodibenzoxanthenium-based compounds, including derivatives of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium trifluoromethanesulfonate, have been developed as pH probes for strong acidic conditions. These probes exhibit pH-dependent near-infrared emission (Yan-Hua Zhan et al., 2016).

Organic Synthesis

Julia-Kocienski Olefination

3,5-bis(trifluoromethyl)phenyl sulfones, potentially including derivatives of this compound, are used in the Julia-Kocienski olefination reaction with carbonyl compounds (Alonso et al., 2005).

Polysulfonate Synthesis

Polysulfonates and polysulfonamides can be synthesized from related dibenzo[c,h]xanthene derivatives, with applications in materials science due to their high glass transition temperatures (Wilson & Hamb, 1972).

Electrochemical Studies

- Adsorption Behavior: The adsorption behavior of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium ions at the mercury-aqueous interface has been studied, providing insights into electrochemical properties (Garrard & Thomas, 1987).

Advanced Material Development

Thiobenzophenone Adducts

The reaction of thiobenzophenones with certain trifluoromethanesulfonates, potentially including derivatives of 7-phenyl-5,6,8,9-tetrahydrodibenzo[c,h]xanthylium, has led to the formation of novel [4+2] cycloadducts, contributing to advanced material development (Okuma et al., 2000).

C-H Functionalization

Derivatives of this compound may be involved in the enantioselective C-H functionalization of certain compounds, as indicated in studies involving similar molecular structures (Kubiak et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

13-phenyl-2-oxoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21O.CHF3O3S/c1-2-10-20(11-3-1)25-23-16-14-18-8-4-6-12-21(18)26(23)28-27-22-13-7-5-9-19(22)15-17-24(25)27;2-1(3,4)8(5,6)7/h1-13H,14-17H2;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLXLZZSHJSCLZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C4=CC=CC=C4CC3)[O+]=C2C5=CC=CC=C51)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

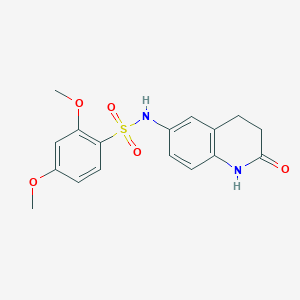

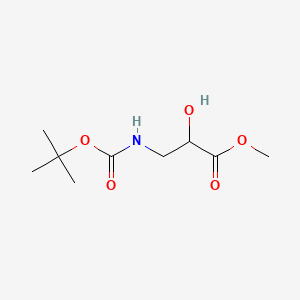

![1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate](/img/structure/B2623441.png)

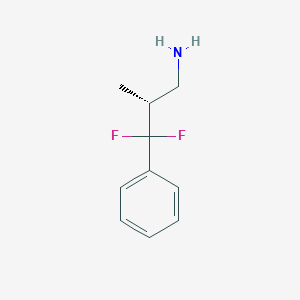

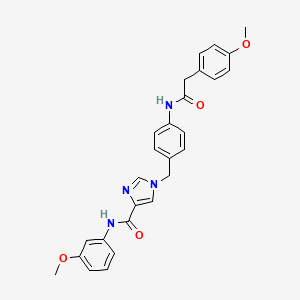

![1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}prop-2-en-1-one](/img/structure/B2623447.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)

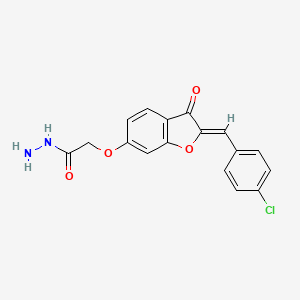

![N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2623451.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2623453.png)

![Methyl 6-(7-methoxybenzofuran-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2623456.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B2623457.png)